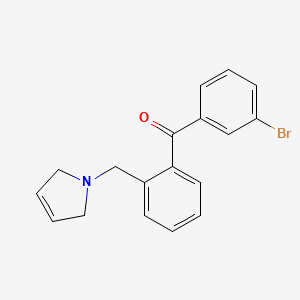

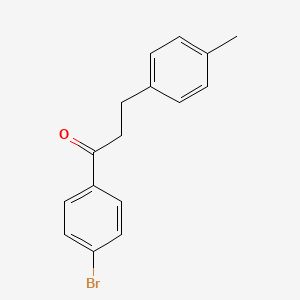

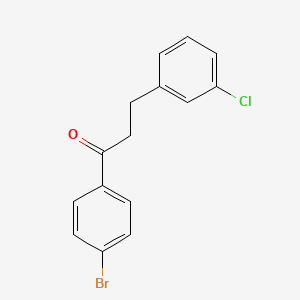

![molecular formula C14H15N5S2 B1293032 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 1030433-55-6](/img/structure/B1293032.png)

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains several interesting structural motifs, including a thieno[2,3-b]pyridine moiety, a 1,2,4-triazole ring, and a thiol group. These structural features are commonly found in compounds with potential pharmacological activities, and their synthesis often involves multi-step reactions that can include cyclization, acylation, and alkylation processes.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines involves cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides . Similarly, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines starts from an amino ester and proceeds through the formation of a thiourea derivative followed by cyclization . These methods highlight the importance of cyclization reactions in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a planar geometry around the triazole and thienopyridine moieties due to the conjugation of the π-electrons. This planarity can be crucial for the interaction of such molecules with biological targets. The presence of the thiol group suggests potential for further chemical modifications or involvement in redox reactions.

Chemical Reactions Analysis

The thiol group in the compound is a reactive functional group that can participate in various chemical reactions. For example, thiol groups can undergo oxidation to form disulfides or can act as nucleophiles in alkylation reactions . The amino group in the thieno[2,3-b]pyridine moiety could also be involved in reactions such as acylation to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its heterocyclic structure and functional groups. The presence of both amine and thiol groups could lead to intermolecular hydrogen bonding, impacting the compound's solubility and melting point. The aromatic nature of the thienopyridine and triazole rings would contribute to the compound's UV absorption properties, which could be useful in spectroscopic characterization methods.

Wissenschaftliche Forschungsanwendungen

-

Chemistry of Heterocyclic Compounds

- Summary: This study discusses the synthesis and properties of 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins. The compounds were synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins .

- Method: The method involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by an intramolecular condensation of the methylene and cyano groups .

- Results: The results of the study led to the isolation of 6H-Chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-ones as a result of the interaction of these compounds with aldehydes .

-

Russian Journal of Organic Chemistry

- Summary: The article discusses the one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives .

- Method: The method involves a one-pot three-component condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds, cyclohexanone, or formamide .

- Results: The results led to the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines, 8′-ethyl-7′,9′-dimethyl-1′H-spiro[cyclohexane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′(3′H)-one, and 7,8,9-trimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine .

-

- Summary: Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .

- Method: The main methods of synthesis of these compounds are based on fusion of a thiophene ring to pyridine or a pyridine ring to thiophene .

- Results: The one-pot procedure for the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines that are promising as starting materials for the preparation of fused polycyclic heterocycles .

-

- Summary: The study discusses the synthesis and properties of 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins . The compounds were synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins .

- Method: The method involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by an intramolecular condensation of the methylene and cyano groups .

- Results: The results of the study led to the isolation of 6H-Chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-ones as a result of the interaction of these compounds with aldehydes .

-

- Summary: Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .

- Method: The main methods of synthesis of these compounds are based on fusion of a thiophene ring to pyridine or a pyridine ring to thiophene .

- Results: The one-pot procedure for the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines that are promising as starting materials for the preparation of fused polycyclic heterocycles .

-

- Summary: The study discusses the synthesis and properties of 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins . The compounds were synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins .

- Method: The method involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by an intramolecular condensation of the methylene and cyano groups .

- Results: The results of the study led to the isolation of 6H-Chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-ones as a result of the interaction of these compounds with aldehydes .

Eigenschaften

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S2/c15-10-9-6-3-7-16-13(9)21-11(10)12-17-18-14(20)19(12)8-4-1-2-5-8/h3,6-8H,1-2,4-5,15H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJQOBXSQPDXHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

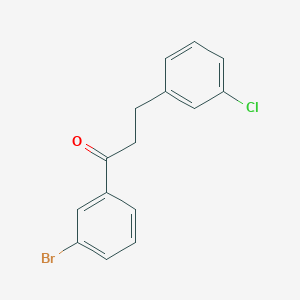

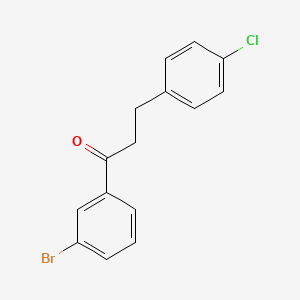

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

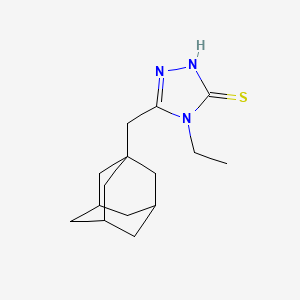

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)